4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Scientific Research Applications
Carbonic Anhydrase Inhibitory Action and Diuretic Applications
Sulfonamide diuretics, which share a functional group with the compound , have been shown to inhibit carbonic anhydrase isoforms involved in various pathologies like obesity, cancer, epilepsy, and hypertension. This inhibition can lead to better therapeutic activity, especially when combined with agents for cardiovascular diseases and obesity management. The inhibition of renal carbonic anhydrases, for instance, results in increased nitrite excretion, implicating these enzymes in nitrite reabsorption in humans (Carta & Supuran, 2013).
Antimicrobial and Antitumor Activities
Benzothiazole derivatives, including the moiety present in the chemical compound of interest, have broad-spectrum antimicrobial and potential antitumor activities. The structural simplicity of benzothiazole allows for the development of chemical libraries aimed at discovering new chemical entities. Notably, 2-arylbenzothiazoles are under investigation for their antitumor potential, highlighting the significance of the benzothiazole nucleus in drug discovery for treating various human diseases (Kamal et al., 2015).
Environmental Degradation and Interaction
Polyfluoroalkyl chemicals, which might share structural similarities with fluoro-benzothiazole components, undergo microbial and abiotic degradation, resulting in environmental persistence and potential toxicity. Understanding these degradation processes is crucial for evaluating the environmental fate and effects of such compounds (Liu & Mejia Avendaño, 2013).
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, akin to the functional group in the queried compound, are important synthetic bacteriostatic antibiotics used against bacterial infections and other conditions. They also serve roles in treatments for cancer, glaucoma, inflammation, and more, showcasing the versatility and significance of sulfonamide inhibitors in medicinal chemistry (Gulcin & Taslimi, 2018).
Future Directions
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMSDHZRWPZYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
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